2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde
Overview
Description
2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde (2MPCA) is an important intermediate for the synthesis of a range of compounds and has been studied extensively for its potential applications in a variety of fields. 2MPCA is a highly reactive compound, and its reactivity and stability have been studied in depth. The synthesis of 2MPCA is a complex process and requires careful control of reaction conditions.
Scientific Research Applications
Synthesis and Bioactivity
- The compound has been used in the synthesis of new 1,3-thiazole derivatives. These derivatives are of interest due to their potential as bioactive substances (Sinenko et al., 2016).
Antimicrobial, Anti-Inflammatory, and Analgesic Activities
- Thiazole and pyrazoline heterocycles containing 2-thienylpyrazole moiety, derived from similar compounds, have been synthesized and evaluated for antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).
Structural Investigations
- The compound has been used in the condensation reaction with 2-bromoacetophenone, leading to various derivatives. These derivatives were structurally investigated using spectroscopic methods (Zaharia et al., 2008).
Synthesis of Bis(5,4-d)thiazoles
- Used in the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles. The study emphasizes the relationship between structure and physicochemical properties, particularly in the context of material chemistry (Tokárová & Biathová, 2018).
Exploration of Rotational Isomerism
- Utilized in the preparation of pyrrolo[2,1-b]thiazoles, facilitating the study of rotational isomerism and providing clarity on literature confusions (Brindley et al., 1986).
Development of Antimicrobial Agents
- Derivatives of the compound have been synthesized and characterized for their antimicrobial properties, contributing to the development of new antibacterial and antifungal agents (B'Bhatt & Sharma, 2017).
Apoptosis Inducers and Anti-Infective Agents
- Synthesized derivatives have been evaluated for their potential as apoptosis inducers and anti-infective agents, with some demonstrating significant apoptosis in tested cells (Bansal et al., 2020).
Synthesis of Thiazole Derivatives and Their Activities
- Used in the synthesis of novel thiazole derivatives with evaluated anticancer and antiviral activities, contributing to pharmaceutical research (Lozynskyi et al., 2016).
properties
IUPAC Name |
2-(2-methylphenyl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-4-2-3-5-10(8)11-12-6-9(7-13)14-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAXXEIMWMHQQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650816 | |
Record name | 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | |
CAS RN |
915919-92-5 | |
Record name | 2-(2-Methylphenyl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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